![molecular formula C26H23FN2O2 B187995 6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one CAS No. 5979-81-7](/img/structure/B187995.png)
6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one, also known as FLUMAZEPAM, is a benzodiazepine derivative that has been studied for its potential in treating anxiety and sleep disorders. FLUMAZEPAM is a member of the benzodiazepine family of drugs, which are known for their ability to enhance the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain.
Mécanisme D'action
6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one acts on the GABA-A receptor in the brain, enhancing the activity of GABA, which is an inhibitory neurotransmitter. This leads to a reduction in neuronal excitability, resulting in the anxiolytic and hypnotic effects of 6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one.
Effets Biochimiques Et Physiologiques
6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one has been shown to have sedative, anxiolytic, and hypnotic effects. It can also cause muscle relaxation and anticonvulsant effects. 6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one has a half-life of approximately 20 hours, and it is metabolized in the liver.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one in lab experiments is its well-defined mechanism of action, which makes it a useful tool for studying the GABA-A receptor. However, one limitation is that 6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one is a controlled substance, which can make it difficult to obtain for research purposes.
Orientations Futures
There are several potential future directions for research on 6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one. One area of interest is its potential in treating other conditions, such as post-traumatic stress disorder (PTSD) and depression. 6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one may also be useful in combination with other drugs for the treatment of anxiety and sleep disorders. Additionally, further research is needed to better understand the long-term effects of 6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one use and its potential for abuse.
Méthodes De Synthèse
6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one can be synthesized through a series of chemical reactions starting with the condensation of 3-fluoroaniline and 4-methoxybenzaldehyde to form 3-fluoro-4-methoxybenzylideneaniline. This intermediate is then reacted with cyclohexanone in the presence of sodium ethoxide to form the final product, 6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one.
Applications De Recherche Scientifique
6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one has been the subject of numerous scientific studies investigating its potential as an anxiolytic and hypnotic agent. In one study, 6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one was found to be effective in reducing anxiety in patients with generalized anxiety disorder. Another study found that 6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one improved sleep quality in patients with insomnia. 6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one has also been studied for its potential in treating alcohol withdrawal syndrome.
Propriétés
Numéro CAS |
5979-81-7 |
|---|---|
Nom du produit |
6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
Formule moléculaire |
C26H23FN2O2 |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
6-(3-fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H23FN2O2/c1-31-20-11-9-16(10-12-20)18-14-23-25(24(30)15-18)26(17-5-4-6-19(27)13-17)29-22-8-3-2-7-21(22)28-23/h2-13,18,26,28-29H,14-15H2,1H3 |
Clé InChI |
GQSDBLPSFJHHDO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=CC=C5)F)C(=O)C2 |
SMILES canonique |
COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=CC=C5)F)C(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-[4-[2-(azepan-1-yl)-2-oxoethoxy]-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B187913.png)
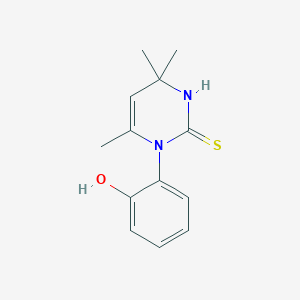
![5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187915.png)
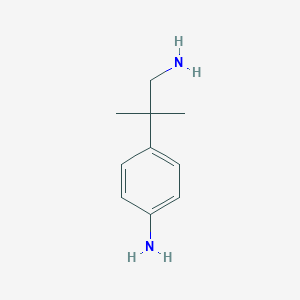
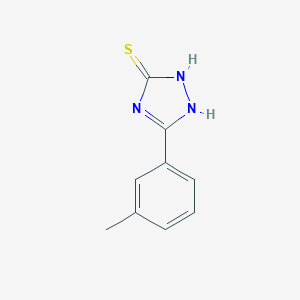
![ethyl 2-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B187920.png)
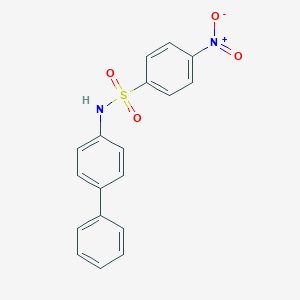
![1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one](/img/structure/B187922.png)
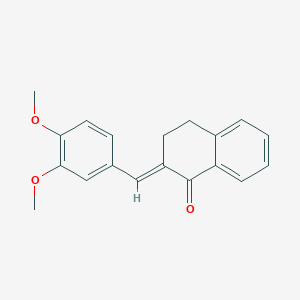
![5,6,7,8,9,10-Hexahydrocyclohepta[b]indole](/img/structure/B187929.png)
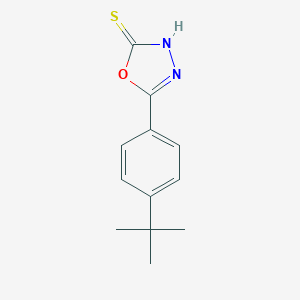
![3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea](/img/structure/B187933.png)
![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B187934.png)
![2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B187936.png)